2-Hydroxy-4-carboxybutyrylhistidylprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-carboxybutyrylhistidylprolinamide is an organic compound belonging to the class of dipeptides. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond . This compound is characterized by its molecular formula C₁₆H₂₃N₅O₆ and a molecular weight of 381.384 g/mol . It is also known by its systematic name, N-(4-Carboxy-2-hydroxybutanoyl)-L-histidyl-L-prolinamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-carboxybutyrylhistidylprolinamide typically involves the coupling of two amino acids, histidine and proline, through peptide bond formation. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent such as DMF or DCM under mild conditions to prevent racemization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through techniques such as HPLC or crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-carboxybutyrylhistidylprolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as LiAlH₄ or NaBH₄.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) in DCM at room temperature.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or K₂CO₃.
Major Products Formed
Oxidation: Formation of a keto-dipeptide.
Reduction: Formation of a diol-dipeptide.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-Hydroxy-4-carboxybutyrylhistidylprolinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of peptide-based materials and as a precursor for the synthesis of bioactive compounds
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-carboxybutyrylhistidylprolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades, where the compound acts as an agonist or antagonist, leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-carboxybutyrylhistidylglycinamide
- 2-Hydroxy-4-carboxybutyrylhistidylalaninamide
- 2-Hydroxy-4-carboxybutyrylhistidylvalinamide
Uniqueness
2-Hydroxy-4-carboxybutyrylhistidylprolinamide is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of the proline residue introduces conformational rigidity, affecting the compound’s interaction with molecular targets and its overall stability .
Properties
CAS No. |
83437-32-5 |
---|---|
Molecular Formula |
C16H23N5O6 |
Molecular Weight |
381.38 g/mol |
IUPAC Name |
5-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C16H23N5O6/c17-14(25)11-2-1-5-21(11)16(27)10(6-9-7-18-8-19-9)20-15(26)12(22)3-4-13(23)24/h7-8,10-12,22H,1-6H2,(H2,17,25)(H,18,19)(H,20,26)(H,23,24)/t10-,11-,12?/m0/s1 |
InChI Key |
QTSAHVCUJWDFEQ-NDQFZYFBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C(CCC(=O)O)O)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.